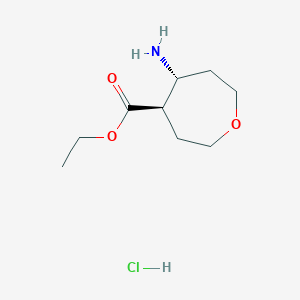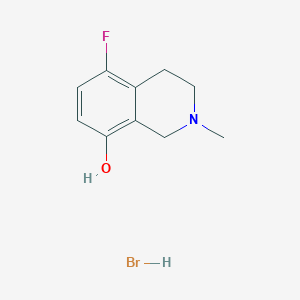![molecular formula C22H24N4O4 B2794287 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005302-93-1](/img/structure/B2794287.png)
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The compound contains a pyrido[2,3-d]pyrimidine ring, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring .科学的研究の応用
Synthesis and Characterization
Compounds with structures related to the query compound have been synthesized and characterized for various scientific applications. For instance, Hussein et al. (2016) explored the synthesis and evaluation of 4-Hydroxy Quinolinone Derivatives as antioxidants for lubricating grease, demonstrating the utility of these compounds in industrial applications. The synthesis involved characterizing these compounds using spectroscopy analysis and investigating their antioxidant efficiency, which showed a decrease in total acid number and oxygen pressure drop in lubricating greases (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial and Antibacterial Agents
Another area of application is in the development of antimicrobial and antibacterial agents. Johnson et al. (1989) prepared a series of 2,4-diamino-5-benzylpyrimidines and analogues, finding that some derivatives showed high specificity and inhibitory activity against bacterial dihydrofolate reductase, indicating their potential as antibacterial agents (Johnson, Rauckman, Baccanari, & Roth, 1989).
Fluorescent Chemosensors
The development of fluorescent chemosensors for metal ion detection is another significant application. Jang et al. (2018) developed a versatile chemosensor based on naphthalimide and julolidine moieties for highly distinguishable and selective recognition of Group IIIA metal ions (Al3+, Ga3+, and In3+), showcasing the potential of such compounds in environmental monitoring and analysis (Jang, Kang, Yun, & Kim, 2018).
HIV Integrase Inhibitors
In the field of pharmaceuticals, compounds with similar structures have been evaluated for their anti-HIV activity. Gao et al. (2017) reported that a library of compounds containing 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-one scaffolds showed remarkable anti-HIV potency, identifying them as selective HIV integrase inhibitors. This highlights their potential in the development of new antiviral drugs (Gao, Zhang, Sun, Huang, Tan, Zhang, Zhou, Zhao, Menéndez-Arias, Pannecouque, Clercq, Zhan, & Liu, 2017).
将来の方向性
作用機序
Target of Action
The primary target of this compound is the sigma-1 receptor (σ1R) . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is known to influence a variety of cellular processes and has been implicated in the pathophysiology of several diseases, including cancer and neurodegenerative disorders .
Mode of Action
The compound interacts with its target, the sigma-1 receptor, as an antagonist . Antagonists are substances that inhibit the physiological action of another substance. In this case, the compound would inhibit the action of the sigma-1 receptor, potentially altering cellular calcium signaling and other downstream effects .
Biochemical Pathways
Given the role of the sigma-1 receptor in modulating calcium signaling at the er, it is likely that this compound could influence pathways related tocellular calcium homeostasis . Disruption of these pathways could have downstream effects on a variety of cellular processes, including cell proliferation and apoptosis .
Result of Action
The compound’s interaction with the sigma-1 receptor and potential disruption of cellular calcium homeostasis could result in a variety of molecular and cellular effects. For instance, it has been suggested that sigma-1 receptor antagonists may have cytotoxic activity , indicating potential efficacy as anticancer agents . The exact results of this compound’s action would likely depend on a variety of factors, including the specific cellular context and the presence of other interacting molecules .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For example, factors such as pH, temperature, and the presence of other interacting molecules could potentially affect the compound’s stability and activity. Additionally, the cellular environment, including the presence of other signaling molecules and the specific cellular context, could influence the compound’s efficacy .
特性
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-4-14-12-23-20-18(19(14)30-3)21(28)26(22(29)24(20)2)13-17(27)25-11-7-9-15-8-5-6-10-16(15)25/h5-6,8,10,12H,4,7,9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZUEXRKMXKCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2794207.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2794209.png)
![3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794211.png)






![N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2794223.png)
![2,5-dichloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2794226.png)
